molecular formula C15H21NO2S B14135834 4-Allyl-1-tosylpiperidine

4-Allyl-1-tosylpiperidine

Cat. No.: B14135834
M. Wt: 279.4 g/mol
InChI Key: WBXCYCSLNMJOAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-tosylpiperidine can be achieved through various methods. One common approach involves the allylation of piperidine derivatives. For instance, the allylation of tert-butyl 4-oxopiperidine-1-carboxylate can be performed using reagents such as BuLi in anhydrous THF under an argon atmosphere . Another method involves the use of nickel-catalyzed reductive coupling of alkyl halides with other electrophiles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of catalytic coupling reactions, particularly those involving nickel catalysts, is a promising approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1-tosylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The tosyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include BuLi, nickel catalysts, and various electrophiles . Reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, allylation reactions typically yield allylated piperidine derivatives .

Scientific Research Applications

4-Allyl-1-tosylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Allyl-1-tosylpiperidine involves its interaction with molecular targets through various pathways. For example, in catalytic coupling reactions, the compound may participate in radical chain mechanisms facilitated by nickel catalysts . These reactions often involve the formation of intermediate species that undergo further transformations to yield the desired products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Allyl-1-tosylpiperidine include other tosylpiperidine derivatives and allylated piperidine compounds. Examples include:

  • 4-Iodo-1-tosylpiperidine
  • 4-Allyl-1-benzylpiperidine

Uniqueness

This compound is unique due to the presence of both an allyl group and a tosyl group on the piperidine ring.

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-prop-2-enylpiperidine

InChI

InChI=1S/C15H21NO2S/c1-3-4-14-9-11-16(12-10-14)19(17,18)15-7-5-13(2)6-8-15/h3,5-8,14H,1,4,9-12H2,2H3

InChI Key

WBXCYCSLNMJOAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CC=C

Origin of Product

United States

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